molecular formula C4H13ClNOP B2526296 1-Dimethylphosphoryl-N-methylmethanamine;hydrochloride CAS No. 2416243-71-3

1-Dimethylphosphoryl-N-methylmethanamine;hydrochloride

Cat. No.: B2526296
CAS No.: 2416243-71-3
M. Wt: 157.58
InChI Key: DCZRBRKSTWGGLX-UHFFFAOYSA-N
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Description

1-Dimethylphosphoryl-N-methylmethanamine;hydrochloride is a chemical compound with the molecular formula C4H12NOP·HCl. This compound is known for its unique structure, which includes a phosphoryl group attached to a dimethylated nitrogen atom. It is used in various scientific research applications due to its versatile chemical properties .

Preparation Methods

The synthesis of 1-Dimethylphosphoryl-N-methylmethanamine;hydrochloride typically involves the reaction of dimethylamine with phosphoryl chloride under controlled conditions. The reaction proceeds as follows:

(CH3)2NH+POCl3(CH3)2NPOCl2+HCl(CH_3)_2NH + POCl_3 \rightarrow (CH_3)_2NPOCl_2 + HCl (CH3​)2​NH+POCl3​→(CH3​)2​NPOCl2​+HCl

The intermediate product, dimethylphosphoryl chloride, is then reacted with methylamine to form the final compound:

(CH3)2NPOCl2+CH3NH2(CH3)2NPO(CH3)NH2HCl(CH_3)_2NPOCl_2 + CH_3NH_2 \rightarrow (CH_3)_2NPO(CH_3)NH_2 \cdot HCl (CH3​)2​NPOCl2​+CH3​NH2​→(CH3​)2​NPO(CH3​)NH2​⋅HCl

Industrial production methods often involve large-scale reactions in specialized reactors to ensure high yield and purity of the final product .

Chemical Reactions Analysis

1-Dimethylphosphoryl-N-methylmethanamine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding phosphine oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the phosphoryl group is replaced by other nucleophiles like halides or alkoxides.

Common reagents and conditions used in these reactions include acidic or basic environments, elevated temperatures, and specific catalysts to facilitate the desired transformations .

Scientific Research Applications

1-Dimethylphosphoryl-N-methylmethanamine;hydrochloride is widely used in scientific research due to its diverse applications:

    Chemistry: It serves as a reagent in organic synthesis, particularly in the formation of phosphine derivatives and other organophosphorus compounds.

    Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and protein interactions involving phosphoryl groups.

    Medicine: Research into potential pharmaceutical applications includes its use as a precursor in the synthesis of drugs targeting specific molecular pathways.

    Industry: It is employed in the production of flame retardants, plasticizers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Dimethylphosphoryl-N-methylmethanamine;hydrochloride involves its interaction with molecular targets such as enzymes and proteins. The phosphoryl group can form covalent bonds with active sites on enzymes, inhibiting their activity or altering their function. This interaction is crucial in biochemical studies to understand enzyme kinetics and regulation .

Comparison with Similar Compounds

1-Dimethylphosphoryl-N-methylmethanamine;hydrochloride can be compared with other similar compounds, such as:

    Dimethylamine: A simpler amine with a similar structure but lacking the phosphoryl group.

    Trimethylamine: Another related compound with three methyl groups attached to the nitrogen atom.

    Phosphoryl chloride: A precursor in the synthesis of this compound, used in various industrial applications.

The uniqueness of this compound lies in its combination of a dimethylated nitrogen atom and a phosphoryl group, which imparts distinct chemical properties and reactivity compared to its analogs .

Properties

IUPAC Name

1-dimethylphosphoryl-N-methylmethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H12NOP.ClH/c1-5-4-7(2,3)6;/h5H,4H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVSIVBCGMHSFPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCP(=O)(C)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H13ClNOP
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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